Furan-2-ylmethyl-(2-methoxy-benzyl)-amine
Description
Significance of Furan-Containing Organic Compounds in Chemical Research
The furan (B31954) ring is a privileged scaffold in medicinal chemistry and a versatile synthon in organic synthesis. acs.orgresearchgate.net Furan derivatives exhibit a vast spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, antifungal, and anticancer properties. orientjchem.orgwisdomlib.orgutripoli.edu.ly For example, the well-known antibiotic nitrofurantoin (B1679001) contains a furan ring that is crucial for its antimicrobial activity. orientjchem.org The ability of the furan moiety to participate in various chemical interactions, such as hydrogen bonding and π–π stacking, often enhances the binding affinity and pharmacokinetic profiles of drug candidates. orientjchem.org
Beyond pharmaceuticals, furan derivatives are pivotal in materials science for the development of advanced polymers and resins with unique properties like high thermal stability. numberanalytics.com They are also considered important platform chemicals derived from biomass, offering sustainable alternatives to non-renewable resources and contributing to fields like biofuels and energy storage. numberanalytics.commdpi.com The reactivity of the furan ring, which allows it to undergo dearomatization reactions, makes it an exceptionally useful building block for creating diverse and complex molecular architectures. acs.org
Contextualizing N-Benzyl Furan-2-ylmethylamines within Organic Synthesis
N-Benzyl furan-2-ylmethylamines represent a specific subclass of compounds that merge the furan heterocycle with a benzylamine (B48309) group. This combination creates a scaffold with potential applications in medicinal chemistry and materials science. smolecule.com The synthesis of these compounds typically involves standard organic reactions such as the nucleophilic substitution of a benzyl (B1604629) halide with furan-2-ylmethylamine or reductive amination involving furfural (B47365) and a benzylamine.
The structural framework of N-benzyl furan-2-ylmethylamines is of interest because it can be systematically modified. Variations in the substituents on the benzyl ring can significantly influence the compound's electronic properties, steric profile, and biological activity. smolecule.com For instance, the position and nature of a substituent like a methoxy (B1213986) group can alter reactivity, solubility, and the potential for interaction with biological targets. smolecule.com These compounds serve as valuable intermediates, providing a foundation for the synthesis of more complex molecules and for screening in drug discovery programs.
Research Gaps and Objectives for Furan-2-ylmethyl-(2-methoxy-benzyl)-amine Studies
Despite the broad interest in furan derivatives, specific research on this compound is notably scarce in publicly available literature. While its basic chemical properties are listed in supplier catalogs, dedicated studies on its synthesis, characterization, and potential applications are lacking. chemicalbook.commatrixscientific.comscbt.com This represents a significant research gap.
The primary objective for future studies would be the systematic investigation of this specific isomer. The placement of the methoxy group at the ortho- (2-) position of the benzyl ring is expected to confer distinct properties compared to its meta- (3-) and para- (4-) substituted analogs due to potential steric effects and intramolecular interactions. smolecule.comscbt.com
Key research objectives should include:
Optimized Synthesis: Developing and optimizing a high-yield synthetic route for this compound.
Spectroscopic and Structural Characterization: Conducting a thorough analysis using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and potentially X-ray crystallography to elucidate its precise structural features.
Physicochemical Profiling: Determining key physicochemical properties such as solubility, stability, and lipophilicity, which are crucial for predicting its behavior in various systems.
Comparative Analysis: Performing a comparative study against its 3-methoxy and 4-methoxy isomers to understand how the substituent position influences its properties and potential reactivity.
Exploratory Biological Screening: Investigating its potential biological activities, given the wide range of pharmacological effects observed in other furan derivatives. nih.gov
Addressing these gaps will provide valuable data for the scientific community and could uncover novel applications for this specific compound in medicinal chemistry or materials science.
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 225236-02-2 |
| Molecular Formula | C13H15NO2 |
| Molecular Weight | 217.27 g/mol |
| Hazard | Irritant |
Data sourced from Matrix Scientific and ChemicalBook. chemicalbook.commatrixscientific.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-(2-methoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-15-13-7-3-2-5-11(13)9-14-10-12-6-4-8-16-12/h2-8,14H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNQLAHUYDYUNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
225236-02-2 | |
| Record name | N-[(2-Methoxyphenyl)methyl]-2-furanmethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=225236-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies and Reaction Pathways
Synthetic Routes Towards Furan-2-ylmethyl-(2-methoxy-benzyl)-amine
The principal approach for the synthesis of this compound involves the formation of the N-benzyl secondary amine bond through reductive amination. This versatile and widely employed method offers a direct and efficient pathway to the target compound.
Reductive amination is a cornerstone of amine synthesis, proceeding via the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. taylorfrancis.comchemrxiv.org In the context of this compound synthesis, this can be adapted by using precursors such as furfural (B47365) and 2-methoxybenzylamine. The general reaction involves the initial condensation of the aldehyde (furfural) with the primary amine (2-methoxybenzylamine) to form an N-furfurylidene-(2-methoxy-benzyl)-amine intermediate. Subsequent reduction of this imine yields the desired secondary amine. researchgate.net
An alternative, though less direct, approach involves the reaction of furan-2-ylmethanol with 2-methoxybenzylamine. This pathway would likely require activation of the hydroxymethyl group of furan-2-ylmethanol to create a good leaving group, facilitating nucleophilic substitution by 2-methoxybenzylamine. This could be achieved under acidic conditions to promote the formation of a carbocation intermediate. Published procedures for similar compounds have utilized such condensation reactions. google.com
Catalytic hydrogenation is a widely used method for the reduction of imines formed during reductive amination. academax.com For the synthesis of this compound, after the initial condensation of furfural and 2-methoxybenzylamine, the resulting imine can be hydrogenated using a catalyst such as Palladium on Carbon (Pd/C). This reaction is typically carried out under a hydrogen atmosphere. academax.com The choice of catalyst is crucial, with various metals like nickel, palladium, platinum, and ruthenium supported on materials such as silica, alumina, or carbon being effective for the reductive amination of furfural. researchgate.netacademax.comresearchgate.net For instance, NiPd/SiO2 bimetallic catalysts have demonstrated high efficacy in the reductive amination of furfural to furfurylamine (B118560). academax.com
Table 1: Comparison of Catalysts for Reductive Amination of Furfural
| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Time (h) | Furfural Conversion (%) | Furfurylamine Yield (%) |
|---|---|---|---|---|---|---|
| NiPd | SiO2 | 130 | 2 (H2) | 3 | 100 | 91.6 |
| Ru | Tetragonal ZrO2 | 80 | 2 (H2) | 2.5 | 100 | 99 |
This data is for the synthesis of furfurylamine from furfural and ammonia, but provides insight into effective catalytic systems for the reductive amination of furfural. chemrxiv.orgacademax.comresearchgate.net
In addition to catalytic hydrogenation, chemical reducing agents can be employed for the reduction of the imine intermediate. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4). While highly effective, LiAlH4 is a potent and non-selective reducing agent that must be used in anhydrous conditions. google.com Sodium borohydride is a milder and more selective reagent, often used in protic solvents like methanol (B129727) or ethanol (B145695). The choice of reducing agent can influence the reaction conditions and the purification process.
The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction parameters.
Temperature: The reaction temperature influences both the rate of imine formation and the subsequent reduction. For catalytic hydrogenations, temperatures can range from ambient to elevated temperatures, for example, 80-130°C. academax.comresearchgate.net
Time: The reaction time is optimized to ensure complete conversion of the starting materials while minimizing the formation of byproducts. Reaction times can vary from a few hours to longer periods depending on the specific conditions. academax.comresearchgate.net
Solvent: The choice of solvent can affect the solubility of reactants and intermediates, as well as the activity of the catalyst. Common solvents for reductive amination include alcohols (e.g., methanol, ethanol), hydrocarbons (e.g., toluene), and ethers (e.g., tetrahydrofuran). researchgate.net
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Time | Hours to days | Minutes to hours |
| Yield | Often moderate | Often higher |
| Side Reactions | More prevalent | Reduced |
| Energy Consumption | Higher | Lower |
This table provides a general comparison based on literature for various organic syntheses. mdpi.comamazonaws.com
Green Chemistry Principles in Synthesis Scale-Up
The industrial synthesis of specialty chemicals like this compound is increasingly guided by the principles of green chemistry to enhance sustainability and reduce environmental impact. wikipedia.orgrsc.org A key strategy in this context is the utilization of biomass-derived starting materials. dtu.dk The furan (B31954) component of the target molecule can be sourced from furfural, a platform chemical produced from lignocellulosic biomass, which offers a renewable alternative to petroleum-based feedstocks. psu.eduresearchgate.net
Reductive amination itself is considered a green chemical process as it is often a one-pot reaction, which minimizes waste by eliminating the need for isolation and purification of intermediates. wikipedia.org The reaction typically involves the condensation of an aldehyde (2-furaldehyde) with an amine (2-methoxybenzylamine) to form an imine, which is then reduced in situ to the desired secondary amine. dtu.dkmasterorganicchemistry.com This atom-economical approach is highly efficient.
The choice of solvent and catalyst also plays a crucial role in the green credentials of the synthesis. The use of greener solvents, such as water or bio-derived alcohols, is preferred over hazardous organic solvents. mdpi.com Furthermore, the development of heterogeneous catalysts that can be easily recovered and reused is a central focus of green synthesis design, as it reduces waste and production costs. rsc.org
Table 1: Application of Green Chemistry Principles in the Synthesis of this compound Analogs
| Green Chemistry Principle | Application in Reductive Amination of Furfural Derivatives | Reference |
| Use of Renewable Feedstocks | Utilization of furfural derived from biomass. | psu.edu |
| Atom Economy | One-pot reductive amination minimizes byproducts. | wikipedia.org |
| Safer Solvents and Auxiliaries | Use of water or ethanol as a reaction medium. | mdpi.com |
| Catalysis | Employment of reusable heterogeneous catalysts. | rsc.org |
| Waste Prevention | In-situ generation and reduction of imine intermediate reduces waste. | dtu.dk |
Exploration of Reaction Mechanisms in the Synthesis of this compound
The synthesis of this compound via reductive amination proceeds through a well-established reaction pathway. dtu.dkias.ac.in The process can be dissected into two primary mechanistic steps: the formation of an imine intermediate and its subsequent reduction. masterorganicchemistry.com
The initial step of the reaction involves the nucleophilic attack of the primary amine, 2-methoxybenzylamine, on the carbonyl carbon of 2-furaldehyde. This leads to the formation of a hemiaminal intermediate. The reaction is typically catalyzed by mild acid, which facilitates the dehydration of the hemiaminal to yield the corresponding N-(furan-2-ylmethylene)(2-methoxybenzyl)amine, an imine (also known as a Schiff base). masterorganicchemistry.com
The equilibrium between the reactants and the imine can be influenced by reaction conditions such as temperature and the removal of water. ias.ac.in The subsequent and irreversible step is the reduction of the carbon-nitrogen double bond of the imine. This reduction can be achieved using various reducing agents, including hydride reagents like sodium borohydride or through catalytic hydrogenation. masterorganicchemistry.com The choice of reducing agent is critical to avoid the reduction of the aldehyde starting material before imine formation. masterorganicchemistry.com
Catalysts are pivotal in the reductive amination process, influencing both the rate of reaction and the selectivity towards the desired product. researchgate.net In the context of catalytic hydrogenation, transition metal catalysts such as those based on nickel, cobalt, ruthenium, and palladium are commonly employed. nih.govresearchgate.net
The primary challenge in the synthesis of furfurylamines is to selectively reduce the imine group without affecting the furan ring or other functional groups present in the molecule. researchgate.net The choice of catalyst and support material can significantly impact this selectivity. For instance, certain catalysts may promote undesired side reactions such as the hydrogenation of the furan ring to tetrahydrofuran (B95107) derivatives or the hydrogenolysis of the benzyl (B1604629) group. rsc.org
Table 2: Influence of Catalysts on the Reductive Amination of Furfural Analogs
| Catalyst | Support | Key Findings | Reference |
| Nickel | Silica | Effective for primary amine synthesis, with selectivity influenced by metal-support interactions. | rsc.org |
| Cobalt | - | Raney Cobalt shows high selectivity towards primary amines. | researchgate.net |
| Ruthenium | Alumina | High selectivity for furfurylamine under mild conditions. | psu.edu |
| Palladium | Carbon | Nanoparticles enhance activity and selectivity for secondary amines. | acs.org |
Industrial Production Considerations for this compound
The scale-up of the synthesis of this compound from the laboratory to an industrial setting requires careful consideration of reactor technology, process optimization, and product purification. researchgate.net
Continuous flow chemistry offers several advantages for the industrial production of amines over traditional batch processing. acs.orgnih.gov Flow reactors provide superior heat and mass transfer, which allows for better control over reaction conditions and can lead to higher yields and purities. acs.org The small reactor volumes also enhance safety, particularly when dealing with exothermic reactions or hazardous reagents. rsc.org
In a continuous flow setup for the synthesis of this compound, streams of 2-furaldehyde, 2-methoxybenzylamine, and a reducing agent (or a hydrogen stream in the case of catalytic hydrogenation) would be continuously fed into a reactor. nih.govspringernature.com The use of packed-bed reactors containing a heterogeneous catalyst is particularly advantageous as it simplifies catalyst recovery and product purification. nih.gov This technology allows for the integration of multiple reaction steps, potentially leading to a more streamlined and efficient manufacturing process. d-nb.info
Maximizing the yield and ensuring the high purity of the final product are critical for the economic viability of an industrial process. deskera.comazom.com Several strategies can be employed to achieve this in the synthesis of this compound.
Optimization of reaction parameters such as temperature, pressure, stoichiometry of reactants, and catalyst loading is a primary approach to enhance yield. rochester.edu The use of high-purity starting materials is also crucial to prevent the introduction of impurities that can be difficult to remove later. deskera.com
Downstream processing is equally important for purity control. After the reaction, the crude product mixture will likely contain unreacted starting materials, catalyst residues, and byproducts. Purification techniques such as distillation, crystallization, and chromatography are employed to isolate the desired amine in high purity. deskera.com The development of an efficient and scalable purification protocol is a key aspect of industrial process development. azom.com
Chemical Reactivity and Derivatization Strategies
Reactivity Profiles of Furan-2-ylmethyl-(2-methoxy-benzyl)-amine
The chemical behavior of this compound is dictated by the distinct functionalities present in its structure: the furan (B31954) ring, the secondary amine linkage, and the methoxy-substituted benzene (B151609) ring. The furan moiety, an electron-rich aromatic heterocycle, is susceptible to electrophilic substitution and oxidation. researchgate.netorganic-chemistry.org The benzylamine (B48309) portion of the molecule offers sites for reactions such as N-alkylation, acylation, and reductive cleavage of the N-benzyl bond. organic-chemistry.org
The furan ring in this compound is a primary site for oxidative transformations. Oxidation can lead to ring-opening products, the formation of butenolides, or the conversion of the furfuryl group to a carboxylic acid derivative, depending on the chosen oxidant and reaction conditions. researchgate.netthieme-connect.com
The oxidation of 2-substituted furans is a well-established route for the synthesis of furan-2-carboxylic acids. researchgate.netresearchgate.net In the case of this compound, the furfuryl group can be oxidized to a carboxylic acid function. This transformation is significant in bio-based chemical synthesis, where derivatives of 5-hydroxymethylfurfural (B1680220) (HMF) are converted into valuable compounds like 2,5-furandicarboxylic acid (FDCA). mdpi.comacs.org Biocatalytic methods, using whole-cell systems, have also proven effective in the selective oxidation of the aldehyde group in HMF to a carboxylic acid, leaving other functional groups intact. mdpi.comjenergychem.com A similar selective oxidation of the furfuryl group in the target molecule could potentially yield N-(2-methoxybenzyl)furan-2-carboxamide, provided the amine linkage remains stable under the oxidative conditions.
The outcome of furan oxidation is highly dependent on the substitution pattern of the ring and the nature of the oxidizing agent. thieme-connect.com The substituent at the C2 position of the furan ring in this compound directs the regioselectivity of the oxidation. The choice of oxidant determines whether the reaction leads to ring preservation (e.g., formation of a carboxylic acid) or ring cleavage (e.g., formation of maleic acid derivatives). researchgate.net For instance, vapor-phase oxidation over vanadium-based catalysts typically results in ring opening to produce maleic anhydride. researchgate.net In contrast, milder chemical or biocatalytic methods can selectively oxidize the substituent at the C2 position. mdpi.com The electronic properties of substituents on the furan ring play a crucial role in influencing the reaction pathway. nih.gov
| Oxidizing Agent/System | Typical Product Type from 2-Substituted Furans | Comments |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Ring-opened products (e.g., dicarbonyls) or carboxylic acids | Conditions (pH, temperature) are critical for selectivity. |
| Vanadium-based Catalysts (e.g., V₂O₅/O₂) | Maleic Acid/Anhydride | Typically a high-temperature, gas-phase process leading to ring cleavage. researchgate.net |
| Cobalt/Manganese Salt Catalysts (e.g., Co(II)/Mn(II)) | Furan-2-carboxylic Acids | Used for oxidizing furan aldehydes to the corresponding acids in the presence of oxygen. epo.org |
| Whole-Cell Biocatalysts | Furan-2-carboxylic Acids | Offers high chemoselectivity, oxidizing a side-chain aldehyde or alcohol group while preserving the furan ring. mdpi.comjenergychem.com |
| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Oxidative Coupling Products | Can mediate C-C bond formation in certain substituted furans and other aromatic systems. researchgate.net |
The benzylamine moiety is susceptible to reduction, primarily involving the cleavage of the carbon-nitrogen bond of the benzyl (B1604629) group. This N-debenzylation is a common strategy in organic synthesis for the deprotection of amines. organic-chemistry.org
The secondary amine in this compound can be converted to a primary amine through the reductive cleavage of the N-benzyl bond. This process, known as debenzylation, would yield furfurylamine (B118560) and 2-methoxytoluene. The most common method for this transformation is catalytic hydrogenation. organic-chemistry.orgvaia.com This reaction is a cornerstone of protecting group chemistry, allowing for the unmasking of a primary or secondary amine from its more stable N-benzylated precursor. orgsyn.org The efficiency of this transformation can be high, providing a direct route to primary amines. acs.org
The choice of reducing agent is critical for achieving selective N-debenzylation without affecting the furan ring, which can also be reduced under certain hydrogenation conditions. nih.gov Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard and effective method for cleaving N-benzyl groups. organic-chemistry.org Other catalysts, such as Raney Nickel, are also employed. organic-chemistry.org The reaction conditions, including hydrogen pressure and temperature, must be carefully controlled to ensure the desired product profile. For instance, overly harsh conditions could lead to the saturation of the furan ring. Alternative reducing agents can offer different selectivities.
| Reducing Agent/System | Expected Primary Product | Comments |
|---|---|---|
| H₂ / Palladium on Carbon (Pd/C) | Primary Amine (Furfurylamine) | Standard method for N-debenzylation; generally high yielding. organic-chemistry.org |
| H₂ / Raney Nickel | Primary Amine (Furfurylamine) | An alternative catalyst for hydrogenolysis. organic-chemistry.org |
| Lithium Aluminum Hydride (LiAlH₄) | No Reaction (on C-N bond) | Primarily reduces amides, esters, and other carbonyls; generally does not cleave unstrained amine C-N bonds. vaia.com |
| Sodium in Liquid Ammonia (Na/NH₃) | Primary Amine (Furfurylamine) | Known as a Birch reduction; can cleave N-benzyl groups but may also affect the aromatic rings. organic-chemistry.org |
| Sodium Borohydride (B1222165) (NaBH₄) | No Reaction | A mild reducing agent, typically used for reducing imines, aldehydes, and ketones; does not reduce amides or cleave N-benzyl groups. vaia.comias.ac.in |
Substitution Reactions on the Methoxybenzyl Ring
The methoxybenzyl portion of the molecule is an activated aromatic system, primed for electrophilic substitution, while also presenting a methoxy (B1213986) group that can potentially undergo nucleophilic substitution under specific conditions.
The methoxybenzyl ring in this compound contains two directing groups: the methoxy (-OCH₃) group and the N-furfurylmethanamine substituent [-(CH₂)-NH-CH₂-furan]. The methoxy group is a powerful activating, ortho, para-directing group due to its strong +M (mesomeric) effect. libretexts.orguci.edu The N-alkyl substituent is also generally considered activating and ortho, para-directing. uci.edu
Given that the two substituents are ortho to each other, their directing effects combine to strongly activate specific positions on the ring for electrophilic attack. The positions ortho and para to the highly activating methoxy group (C4 and C6) are the most electron-rich and sterically accessible, making them the primary sites for substitution. The C3 and C5 positions are comparatively less activated.
Common electrophilic aromatic substitution reactions are expected to proceed with high regioselectivity. The probable outcomes are summarized in the table below.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction Type | Reagents | Predicted Major Products |
| Nitration | HNO₃ / H₂SO₄ | Furan-2-ylmethyl-(2-methoxy-4-nitro-benzyl)-amine |
| Halogenation | Br₂ / FeBr₃ | Furan-2-ylmethyl-(4-bromo-2-methoxy-benzyl)-amine |
| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | Furan-2-ylmethyl-(4-acetyl-2-methoxy-benzyl)-amine |
| Sulfonation | Fuming H₂SO₄ | 4-((Furan-2-ylmethylamino)-methyl)-3-methoxybenzenesulfonic acid |
Note: The table presents the predicted major regioisomer based on the directing effects of the methoxy group.
Nucleophilic aromatic substitution (SNAr) of a methoxy group is generally challenging, as methoxide (B1231860) is a poor leaving group and the benzene ring is electron-rich. researchgate.net Such reactions typically require either the presence of strong electron-withdrawing groups (such as nitro groups) in the ortho or para positions to stabilize the negatively charged Meisenheimer complex intermediate, or extremely harsh reaction conditions. researchgate.netnih.gov
In the case of this compound, the ring is activated by electron-donating groups, making the standard SNAr pathway highly unfavorable. However, substitution could potentially be achieved through alternative mechanisms:
Benzyne (B1209423) Mechanism : Under the influence of exceptionally strong bases like sodium amide (NaNH₂), a benzyne intermediate can be formed through elimination of a proton and the methoxy group. Subsequent addition of a nucleophile can lead to substitution, often yielding a mixture of products. masterorganicchemistry.com
Metal-Mediated Reactions : Certain transition metal-catalyzed reactions can facilitate the displacement of methoxy groups from arenes. For instance, protocols using sodium hydride in the presence of iodide salts have been shown to enable the intramolecular and intermolecular nucleophilic amination of methoxy arenes. nih.govntu.edu.sg
Synthetic Transformations and Derivatization of this compound
The derivatization of the parent molecule can be systematically approached by targeting the furan ring, the methoxybenzyl moiety, or the central amine functionality.
The furan ring is an electron-rich heterocycle that readily undergoes electrophilic substitution, primarily at the C5 position (alpha to the oxygen and remote from the existing substituent). chim.it
Key functionalization strategies include:
Vilsmeier-Haack Reaction : Treatment with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) would introduce a formyl group at the C5 position, yielding 5-(( (2-methoxybenzyl)amino)methyl)furan-2-carbaldehyde.
Metalation : Reaction with a strong base like n-butyllithium (n-BuLi) would lead to deprotonation at the C5 position. The resulting furyl-lithium species is a potent nucleophile that can react with a wide array of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to install various substituents. rsc.org
Mannich Reaction : Reaction with formaldehyde (B43269) and a secondary amine in the presence of acid can introduce an aminomethyl group at the C5 position.
Oxidative Dearomatization : Under specific oxidative conditions, the furan ring can undergo dearomatization to form highly functionalized intermediates that can be trapped or rearranged to generate complex products. nih.gov
Table 2: Potential Functionalization Reactions on the Furan Ring
| Reaction | Reagents | Expected Functional Group at C5 |
| Vilsmeier-Haack | POCl₃, DMF | -CHO (Formyl) |
| Metalation/Alkylation | 1. n-BuLi2. CH₃I | -CH₃ (Methyl) |
| Metalation/Carboxylation | 1. n-BuLi2. CO₂ | -COOH (Carboxyl) |
| Friedel-Crafts Acylation | (CH₃CO)₂O, ZnCl₂ | -COCH₃ (Acetyl) |
Beyond substitution on the aromatic ring, the existing methoxy group can be chemically transformed.
Ether Cleavage : The most common modification is the demethylation of the methoxy group to yield a phenolic hydroxyl group. This is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or protic acids such as hydrobromic acid (HBr). The resulting phenol, Furan-2-ylmethyl-(2-hydroxy-benzyl)-amine, is a versatile intermediate for further functionalization, such as O-alkylation or conversion to esters.
Oxidative Debenzylation : While challenging, certain oxidative conditions can lead to the cleavage of the benzyl group from the amine. researchgate.net
The secondary amine nitrogen atom is nucleophilic and represents a key site for derivatization.
N-Acylation : Reaction with acyl chlorides or acid anhydrides in the presence of a base yields the corresponding N-acyl derivative (an amide). For example, reaction with acetyl chloride would produce N-(furan-2-ylmethyl)-N-(2-methoxybenzyl)acetamide.
N-Sulfonylation : Treatment with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) affords stable sulfonamides.
N-Alkylation/Arylation : The amine can be further alkylated using alkyl halides. organic-chemistry.org Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed to introduce aryl or heteroaryl substituents.
Reductive Amination : The secondary amine can react with aldehydes or ketones to form an iminium ion, which can then be reduced in situ (e.g., with sodium cyanoborohydride) to yield a tertiary amine. organic-chemistry.org This provides a direct method for introducing a wide variety of substituents onto the nitrogen atom.
Urea (B33335)/Thiourea (B124793) Formation : Reaction with isocyanates or isothiocyanates will produce the corresponding urea or thiourea derivatives.
Table 3: Common Derivatization Reactions of the Secondary Amine
| Reaction Type | Reagent Example | Product Functional Group |
| N-Acylation | Acetyl Chloride | Amide |
| N-Sulfonylation | Tosyl Chloride | Sulfonamide |
| N-Alkylation | Methyl Iodide | Tertiary Amine |
| Urea Formation | Phenyl Isocyanate | N,N,N'-trisubstituted Urea |
| Thiourea Formation | Allyl Isothiocyanate | N,N,N'-trisubstituted Thiourea |
Heterocycle Annulation and Complex Molecule Synthesis Utilizing the Furan-2-ylmethyl-amine Scaffold
The furan moiety within the Furan-2-ylmethyl-amine scaffold is not merely a passive carrier of the amine functional group; it is a reactive diene that provides a powerful entry into complex molecular architectures through heterocycle annulation reactions. The most prominent of these is the [4+2] cycloaddition, or Diels-Alder reaction. This reaction transforms the planar, aromatic furan ring into a three-dimensional, bicyclic 7-oxanorbornene system, which serves as a versatile intermediate for further synthetic elaboration. The Diels-Alder reaction involving furan derivatives is a well-established, atom-economical process for constructing complex molecules. nih.govmdpi.com
The general transformation involves the reaction of the furan diene with a suitable dienophile, such as a maleimide (B117702) derivative. This cycloaddition is thermally reversible, a characteristic feature of the furan/maleimide system. mdpi.com At lower temperatures, the formation of the Diels-Alder adduct is favored, while at elevated temperatures, the adduct can undergo a retro-Diels-Alder reaction to regenerate the starting furan and dienophile. mdpi.comrsc.org
A critical aspect of this reaction is its stereoselectivity, typically yielding a mixture of two diastereomers: the endo and exo adducts. The ratio of these isomers is influenced by several factors, including the electronic nature of the substituents on both the furan and the dienophile, the reaction temperature, and the presence of other reagents. rsc.org
Research Findings on Diels-Alder Reactivity
Detailed studies on furan derivatives have elucidated key parameters that control the Diels-Alder reaction's outcome. While specific kinetic data for this compound is not extensively published, the principles derived from analogous furan systems are directly applicable to understanding the reactivity of the scaffold.
Key findings from research include:
Substituent Effects: Electron-withdrawing groups on the dienophile generally accelerate the reaction. Conversely, electron-donating groups on the furan diene enhance its reactivity. The amine substituent on the furan-2-ylmethyl scaffold, being electron-donating in nature, is expected to activate the furan ring for cycloaddition. nih.gov
Stereochemical Control: The formation of the endo adduct is often kinetically favored at lower temperatures, while the exo adduct is typically the more thermodynamically stable product. rsc.org Isomerization from the endo to the more stable exo diastereomer can occur, often preceded by a retro-Diels-Alder reaction of the endo adduct. rsc.org
Reaction Conditions: High temperatures can increase the rate of the retro-Diels-Alder reaction, shifting the equilibrium back towards the reactants. The presence of a nucleophile, such as a thiol, has also been shown to induce faster retro-Diels-Alder kinetics. rsc.org
The table below summarizes the influence of various parameters on the Diels-Alder reaction involving furan scaffolds.
| Parameter | Influence | Effect on Reaction Outcome | Reference |
|---|---|---|---|
| Temperature | Thermodynamic Control | Higher temperatures favor the thermodynamically stable exo adduct but also increase the rate of the retro-Diels-Alder reaction. | rsc.org |
| Dienophile Substituents | Electronic Effects | Electron-withdrawing substituents on the dienophile (e.g., maleimide) generally favor the formation of the endo adduct. | rsc.org |
| Furan Substituents | Electronic Effects | Electron-donating groups on the furan ring increase the HOMO energy, accelerating the cycloaddition reaction. | nih.gov |
| Presence of Nucleophile | Kinetic Effects | The presence of a nucleophile (e.g., thiol) can induce faster retro-Diels-Alder kinetics. | rsc.org |
Application in Complex Molecule Synthesis
The 7-oxanorbornene adducts generated from the Diels-Alder reaction are highly valuable synthetic intermediates. The strained bicyclic framework can be subjected to a variety of subsequent transformations to access a diverse range of complex molecular structures that would be difficult to synthesize through other means. The predictable stereochemistry of the cycloaddition allows for precise control over the spatial arrangement of substituents in the resulting molecules.
The table below illustrates a representative example of a Diels-Alder reaction using a furan scaffold, which serves as a model for the reactivity of this compound.
| Furan Diene | Dienophile | Reaction Conditions | Product (Adduct) | Key Observation |
|---|---|---|---|---|
| Furfuryl alcohol | N-Methylmaleimide | Aqueous Medium | 7-oxanorbornene derivative | The reaction proceeds cleanly, yielding a mixture of endo and exo diastereomers. The adducts serve as precursors for more complex structures. |
Structural Elucidation and Characterization Methodologies
Spectroscopic Techniques for Structural Confirmation
Spectroscopy is fundamental to the characterization of Furan-2-ylmethyl-(2-methoxy-benzyl)-amine, offering detailed insights into its atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide information on the chemical environment of each hydrogen and carbon atom, respectively.
While specific experimental spectra for this compound are not detailed in the provided search results, the expected chemical shifts and coupling patterns can be predicted based on its known structure and data from analogous compounds. rsc.orgrsc.orgresearchgate.net The structure contains several distinct proton and carbon environments: the furan (B31954) ring, the methoxy-substituted benzene (B151609) ring, the two methylene (B1212753) bridges, and the amine proton.
Expected ¹H NMR Signals:
Aromatic Protons: Signals for the protons on the furan and benzene rings are expected in the range of δ 6.0-7.5 ppm. rsc.orgrsc.org
Methylene Protons: The two CH₂ groups connecting the amine to the aromatic rings would likely appear as singlets in the range of δ 3.5-4.5 ppm. rsc.org
Methoxy (B1213986) Protons: The -OCH₃ group protons are expected to produce a sharp singlet around δ 3.8 ppm. rsc.org
Amine Proton: The N-H proton of the secondary amine would appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.
Expected ¹³C NMR Signals:
Aromatic Carbons: Carbons of the furan and benzene rings would generate signals in the region of δ 110-160 ppm. rsc.orgrsc.org
Methylene Carbons: The two CH₂ carbons are expected to have signals in the range of δ 40-55 ppm.
Methoxy Carbon: The -OCH₃ carbon would show a distinct signal around δ 55 ppm. rsc.org
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Furan Ring Protons/Carbons | 6.0 - 7.5 | 105 - 155 |
| Benzene Ring Protons/Carbons | 6.8 - 7.4 | 110 - 160 |
| CH₂ (Methylene) Protons/Carbons | 3.5 - 4.5 | 40 - 55 |
| OCH₃ (Methoxy) Protons/Carbon | ~3.8 | ~55 |
| NH (Amine) Proton | Variable (broad) | N/A |
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups. The resulting spectrum provides a "fingerprint" of the molecule. For a secondary amine like this compound, a characteristic N-H stretching vibration is expected. analyzetest.com Other key absorptions would arise from the aromatic rings and the ether linkage. vscht.cz
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Weak-Medium, Sharp |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H (CH₂) | Stretch | 2850 - 2960 | Medium |
| Aromatic C=C | Stretch | 1400 - 1600 | Medium |
| Aromatic C-O (Ether) | Stretch | 1200 - 1275 (asymmetric) | Strong |
| Furan C-O-C | Stretch | ~1079 | Medium |
| C-N | Stretch | 1250 - 1335 | Medium |
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₁₃H₁₅NO₂, corresponding to a molecular weight of approximately 217.27 g/mol . matrixscientific.comcalpaclab.com
In a mass spectrum, the parent molecule is expected to be observed as the molecular ion peak (M⁺) at m/z = 217. High-Resolution Mass Spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement. Fragmentation patterns would likely involve cleavage at the benzylic and furfuryl positions, leading to characteristic daughter ions.
Predicted Fragmentation:
Loss of a methoxybenzyl group: Resulting in a fragment corresponding to the furan-ylmethyl-amine portion.
Loss of a furfurylmethyl group: Resulting in a fragment corresponding to the 2-methoxy-benzyl-amine portion.
Formation of tropylium or furfuryl cations: Common fragmentation pathways for benzyl (B1604629) and furfuryl containing compounds.
UV-Vis spectroscopy measures the absorption of ultraviolet or visible radiation, which corresponds to electronic transitions within a molecule. The presence of the furan and benzene rings, which are chromophores, suggests that this compound will absorb in the UV region. globalresearchonline.net The absorptions are primarily due to π→π* transitions within the aromatic systems. Theoretical studies on similar furan derivatives confirm that the main electronic transitions are of the π→π* type. researchgate.net
Advanced Structural Characterization
For an unambiguous determination of the three-dimensional atomic arrangement in the solid state, X-ray diffraction is the definitive method.
Single Crystal X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional structure of a crystalline solid. To perform this analysis, a high-quality single crystal of this compound is required. While no specific XRD data for this compound was found in the search results, this technique would provide precise data on:
Bond lengths and angles: Confirming the connectivity and geometry of the molecule.
Conformation: Determining the spatial orientation of the furan and methoxybenzyl groups relative to each other.
Intermolecular interactions: Revealing how the molecules pack in the crystal lattice through forces like hydrogen bonding or π–π stacking.
Studies on similar, more complex furan-containing molecules have successfully used XRD to elucidate their sofa conformation and the planar geometry of substituents. researchgate.net
Single Crystal X-ray Diffraction (XRD) Analysis
Crystallographic Data Analysis
Due to the absence of published crystal structures for this compound, this section presents crystallographic data from two representative furan-containing analogs: N-[4-(2-Furanylmethyleneamino)benzylidene]furan-2-amine and N′-(Furan-2-ylmethylene)-4-hydroxybenzohydrazide. These compounds share key structural motifs with the title compound, providing valuable insights into the expected packing and lattice parameters.
The crystal structure of N-[4-(2-Furanylmethyleneamino)benzylidene]furan-2-amine was determined by X-ray diffraction, revealing a monoclinic crystal system with the space group P 21/n. researchgate.net The unit cell dimensions were determined to be a = 7.4730(2) Å, b = 8.4137(3) Å, and c = 10.2570(3) Å, with a volume of 644.91(3) ų. researchgate.net
In contrast, N′-(Furan-2-ylmethylene)-4-hydroxybenzohydrazide crystallizes in the orthorhombic space group Pna2₁ researchgate.netnih.gov. Its unit cell parameters are a = 9.5934(3) Å, b = 11.1939(4) Å, and c = 10.3332(3) Å, resulting in a larger unit cell volume of 1109.66(6) ų. nih.gov The molecule adopts an E configuration with respect to the C=N bond. researchgate.netnih.gov
A summary of the crystallographic data for these two analog compounds is presented in the interactive table below.
| Parameter | N-[4-(2-Furanylmethyleneamino)benzylidene]furan-2-amine researchgate.net | N′-(Furan-2-ylmethylene)-4-hydroxybenzohydrazide nih.gov |
|---|---|---|
| Empirical Formula | C₁₆H₁₂N₂O₂ | C₁₂H₁₀N₂O₃ |
| Formula Weight | 264.28 | 230.22 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P 21/n | Pna2₁ |
| a (Å) | 7.4730(2) | 9.5934(3) |
| b (Å) | 8.4137(3) | 11.1939(4) |
| c (Å) | 10.2570(3) | 10.3332(3) |
| β (°) | 90.003(1) | 90 |
| Volume (ų) | 644.91(3) | 1109.66(6) |
| Z | Not Reported | 4 |
Hydrogen Bonding and Supramolecular Interactions
The supramolecular architecture of crystalline solids is dictated by a network of non-covalent interactions, with hydrogen bonding playing a pivotal role. Analysis of the crystal structures of analogs of this compound reveals the significance of such interactions in their solid-state assembly.
In the crystal structure of N′-(Furan-2-ylmethylene)-4-hydroxybenzohydrazide, the packing is dominated by strong intermolecular hydrogen bonds. nih.gov Specifically, N—H⋯O and O—H⋯N interactions are observed, which, in conjunction with weaker C—H⋯O interactions, establish a three-dimensional supramolecular network. researchgate.netnih.gov The key hydrogen bond parameters are detailed in the table below.
| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |
|---|---|---|---|---|
| N2—H2′⋯O2ⁱ | 0.88(1) | 2.09(1) | 2.9187(19) | 157(2) |
| O3—H3′⋯N1ⁱⁱ | 0.85(1) | 2.13(1) | 2.971(2) | 169(3) |
| C5—H5⋯O2ⁱ | 0.93 | 2.35 | 3.160(2) | 145 |
| C11—H11⋯O3ⁱⁱⁱ | 0.93 | 2.42 | 3.202(2) | 142 |
Symmetry codes: (i) x, y, z; (ii) x, y, z; (iii) x, y, z.
Another analog, N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide, also exhibits significant hydrogen bonding. An intramolecular N—H⋯O hydrogen bond is present, and intermolecular O—H⋯O hydrogen bonds link the molecules into zigzag chains. nih.gov Similarly, the crystal structure of N′-[4-(dimethylamino)benzylidene]furan-2-carbohydrazide monohydrate is stabilized by intermolecular O(water)—H⋯O,N(carbohydrazide) and N—H⋯O(water) hydrogen bonds, forming a two-dimensional network. nih.gov
Computational and Theoretical Investigations
Quantum Chemical Studies and Molecular Modeling
No specific studies on the quantum chemical properties or molecular modeling of Furan-2-ylmethyl-(2-methoxy-benzyl)-amine were found. Such studies would typically involve the use of computational methods to predict the molecule's electronic structure, geometry, and other properties.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. However, no published DFT calculations specifically for this compound could be located.
Geometry Optimization
Geometry optimization calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule. Without specific DFT studies, the optimized bond lengths, bond angles, and dihedral angles for this compound are not available.
Vibrational Frequency Analysis
Vibrational frequency analysis is performed on an optimized geometry to predict its infrared (IR) and Raman spectra. This analysis helps to confirm that the optimized structure is a true energy minimum and provides theoretical vibrational modes. This information is not available for the target compound.
Time-Dependent DFT (TD-DFT) for Electronic Structures
Time-Dependent DFT (TD-DFT) is employed to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis). No TD-DFT studies for this compound have been reported.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) analysis examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. Specific HOMO, LUMO, and energy gap values for this compound are not documented in existing literature.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability
Natural Bond Orbital (NBO) analysis provides insights into charge distribution, charge transfer interactions, and the delocalization of electron density within a molecule, which are key to understanding its stability. No NBO analysis has been published for this compound.
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites
Molecular Electrostatic Potential (MEP) analysis is a crucial computational method used to visualize the three-dimensional charge distribution of a molecule, providing insights into its reactive behavior. The MEP surface map illustrates the electrostatic potential, which is calculated by the interaction energy between a positive point charge (a proton) and the molecule's electron density. This map is color-coded to identify regions of varying electron potential.
For this compound, the MEP surface reveals distinct electronegative and electropositive regions, which are key to predicting its intermolecular interactions.
Electronegative Regions (Red/Yellow): These areas correspond to a high electron density and represent the most probable sites for electrophilic attack. In this molecule, the most significant negative potential is localized around the oxygen atom of the furan (B31954) ring and the oxygen atom of the methoxy (B1213986) group on the benzyl (B1604629) ring. The nitrogen atom of the amine linker also exhibits a region of negative potential due to its lone pair of electrons. These sites are susceptible to interactions with hydrogen bond donors and electrophiles. nih.gov
Electropositive Regions (Blue): These areas indicate a relative deficiency of electrons and are susceptible to nucleophilic attack. The hydrogen atoms attached to the nitrogen of the amine group (N-H) and the hydrogen atoms of the aromatic rings are characterized by positive electrostatic potential. The most positive potential (a "σ-hole") can sometimes be found on halogen atoms if they were present, playing a key role in halogen bonding, a principle that highlights the importance of positive potentials in directing intermolecular interactions. nih.gov
The MEP analysis, therefore, determines the geometries of potential noncovalent interactions and indicates that electrostatic forces play a significant role in the molecule's binding behavior. nih.gov The interplay between these electron-rich and electron-poor regions governs how the molecule orients itself when approaching a biological target.
Thermodynamic Parameter Calculations (Entropy, Enthalpy, Heat Capacity)
Theoretical calculations of thermodynamic parameters such as entropy (S), enthalpy (H), and heat capacity (Cp) provide fundamental insights into the stability, reactivity, and energy distribution of this compound under various temperature conditions. These properties are typically computed using quantum chemical methods like Density Functional Theory (DFT).
Enthalpy of Formation (ΔfH°): This value represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. A negative enthalpy of formation indicates an exothermic process and a stable compound. For related compounds like benzylamine (B48309), the standard phase enthalpy of formation has been extensively studied, providing a baseline for understanding the energetic stability of the benzylamine core. chemeo.comnist.gov
Heat Capacity (Cp): Heat capacity measures the amount of heat required to raise the temperature of the substance by one degree. Theoretical calculations can predict how the heat capacity of this compound changes with temperature. This is vital for understanding how the molecule stores and distributes thermal energy through its vibrational, rotational, and translational degrees of freedom.
Data for the parent molecule, benzylamine, is well-documented in thermodynamic databases, providing a reference for the expected range of these parameters. nist.govethermo.us
Table 1: Representative Thermodynamic Data for Benzylamine
| Parameter | Value | Unit |
|---|---|---|
| Enthalpy of Vaporization (ΔvapH°) | 52.7 ± 0.3 | kJ/mol |
| Ideal Gas Heat Capacity (Cp,gas) | Varies with temperature | J/mol·K |
| Standard Entropy (S°) | Varies with temperature and pressure | J/mol·K |
Note: This table shows reference data for the related compound Benzylamine. nist.gov Calculations for this compound would yield specific values based on its unique structure.
Molecular Docking and Ligand-Receptor Interaction Studies
In Silico Analysis of Binding Affinities and Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. nih.gov This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. For this compound, in silico docking studies can predict its binding affinity and interaction patterns with various biological targets.
The process involves placing the flexible ligand into the binding site of a rigid or flexible receptor and calculating the binding energy for different conformations. The results are ranked based on a scoring function, which estimates the binding free energy (ΔG), commonly expressed in kcal/mol. nih.gov A lower (more negative) binding energy indicates a more stable and favorable interaction.
Studies on structurally similar furan derivatives have demonstrated significant binding affinities with various enzymes and receptors. For instance, furan-based compounds have been docked against targets like tubulin, dihydrofolate reductase, and various kinases, showing promising results as potential anticancer or antimicrobial agents. ijper.orgresearchgate.netmdpi.com The interactions stabilizing the ligand-receptor complex typically include:
Hydrogen Bonds: Formed between the amine (N-H) group, the methoxy oxygen, or the furan oxygen and polar amino acid residues in the receptor's active site.
Hydrophobic Interactions: The aromatic furan and benzyl rings can engage in π-π stacking or hydrophobic interactions with nonpolar residues like phenylalanine, tyrosine, or leucine. ijper.org
Van der Waals Forces: General attractive or repulsive forces between the ligand and the protein atoms.
Table 2: Illustrative Docking Scores of Furan Derivatives Against Biological Targets
| Compound Type | Target Protein | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Furan-azetidinone derivative | Enoyl Reductase (E. coli) | -9.20 | ijper.org |
| Furan-based derivative | Tubulin | -9.2 | nih.gov |
| Benzofuran-triazole hybrid | EGFR | -10.2 | nih.gov |
| 4-Methoxybenzyl derivative | TGF-β Receptor Kinase I | -7.01 | nih.gov |
Note: This table presents docking scores for related compounds to illustrate the potential binding affinities achievable by this class of molecules. The specific affinity of this compound would depend on the target.
Target Identification and Interaction Profile Prediction
In the absence of experimental data, computational methods can be employed to predict potential biological targets for this compound. This process, often called reverse docking or target fishing, involves docking the molecule against a large library of known protein structures. nih.gov The proteins that show the highest binding affinities are identified as potential targets.
The structural features of this compound suggest several possible target classes. The furan scaffold is present in numerous bioactive compounds with antibacterial, anticancer, and anti-inflammatory properties. ijabbr.com Similarly, the benzylamine moiety is a common feature in neurologically active compounds. Therefore, potential targets could include:
Kinases: Many kinase inhibitors feature heterocyclic rings. The molecule could potentially bind to the ATP-binding pocket of kinases involved in cancer cell signaling, such as EGFR or TGF-β receptor kinase. nih.govnih.gov
Bacterial Enzymes: Furan derivatives have shown inhibitory activity against essential bacterial enzymes like dihydrofolate reductase or DNA gyrase, suggesting potential as antibacterial agents. ijper.orgresearchgate.net
Tubulin: The molecule could interfere with microtubule dynamics by binding to the colchicine (B1669291) site of tubulin, a mechanism for anticancer activity. nih.govmdpi.com
Predicting the interaction profile involves analyzing the specific amino acid residues that form key interactions within the binding pocket of these potential targets, providing a hypothesis for its mechanism of action.
Comparative Docking with Structural Analogs
Comparative docking studies involve analyzing the binding of a series of structurally related compounds to the same target. This approach helps to understand how specific functional groups contribute to binding affinity and selectivity, which is a cornerstone of structure-activity relationship (SAR) analysis.
To evaluate this compound, one could compare its docking performance against analogs with modifications at key positions:
Position of the Methoxy Group: Moving the methoxy group from the ortho- (2-position) to the meta- (3-position) or para- (4-position) on the benzyl ring can significantly alter the electronic properties and steric profile, potentially leading to different binding orientations and affinities. nih.gov
Substitution on the Furan Ring: Adding substituents (e.g., nitro, methyl) to the furan ring can modulate its reactivity and interaction capabilities.
Replacement of the Furan Ring: Replacing the furan with another heterocycle (e.g., thiophene, pyrrole) can impact hydrogen bonding and hydrophobic interactions.
By comparing the docking scores and interaction patterns of these analogs, researchers can identify which structural features are critical for optimal binding. For example, a comparative study might reveal that the ortho-methoxy group is essential for forming a key hydrogen bond that is lost when the group is in the para-position, explaining a drop in activity. unar.ac.idmdpi.com
Structure-Activity Relationship (SAR) and Scaffold Design Principles
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. For this compound, SAR analysis focuses on how modifications to its core scaffold affect its potency and selectivity. nih.govijabbr.com
The furan ring is considered a "privileged scaffold" in drug design due to its presence in many bioactive molecules, its electron-rich nature, and its ability to participate in various noncovalent interactions. ijabbr.com The design principles for this scaffold often revolve around optimizing these interactions.
Key SAR insights based on related furan derivatives include:
The Furan Moiety: The furan ring itself is often crucial for activity. Its replacement or modification can lead to a significant loss of potency. Studies on furan-fused chalcones showed that the presence of the furan ring enhanced antiproliferative activity compared to analogs without it. iiarjournals.org
Substitution on the Benzyl Ring: The nature and position of substituents on the phenyl ring are critical. Electron-donating groups (like methoxy) or electron-withdrawing groups can alter the electronic distribution of the entire molecule, affecting its binding properties. For example, in a series of ST2 inhibitors, moving a substituent from the para- to the ortho-position on the phenyl ring could drastically change the inhibitory activity. nih.govnih.gov
The Amine Linker: The nature of the linker between the two aromatic rings is important for maintaining the correct spatial orientation of the pharmacophoric groups. Modifications to the linker can affect the molecule's flexibility and its ability to adopt the optimal conformation for binding.
Scaffold design principles involve using this SAR data to guide the synthesis of new analogs. This could involve "scaffold hopping," where the furan-benzyl-amine core is replaced by a structurally different motif that maintains the same 3D arrangement of key functional groups, potentially leading to improved properties like reduced toxicity or better patentability. biosolveit.de
Table 3: Summary of Structure-Activity Relationships for Furan-Based Scaffolds
| Structural Modification | General Effect on Activity | Rationale |
|---|---|---|
| Addition of electron-withdrawing groups (e.g., nitro) to the furan ring | Often increases potency | Enhances hydrogen bonding capacity and electronic interactions. |
| Variation of substituent position (ortho, meta, para) on the benzyl ring | Highly sensitive; can increase or decrease activity | Affects steric fit and the ability to form specific directional bonds within the receptor pocket. nih.goviiarjournals.org |
| Replacement of furan with other heterocycles (e.g., thiophene) | Variable; depends on the target | Alters geometry, aromaticity, and hydrogen bonding potential. |
| Introduction of bulky groups | Can improve selectivity but may decrease potency | May create steric hindrance or improve hydrophobic interactions, depending on the binding site topology. |
Systematic Structural Modifications and Their Theoretical Implications
Systematic structural modifications of a lead compound are a cornerstone of modern drug discovery. In the case of this compound, computational studies can model the effects of various substitutions on both the furan and the methoxybenzyl rings. These in silico analyses allow for the rational design of new analogues with potentially improved pharmacological profiles.
Theoretical investigations would typically involve modifying the parent structure and calculating a range of molecular descriptors. These descriptors can predict the physicochemical properties and potential biological activity of the modified compounds. Key modifications could include altering the substitution pattern on the benzyl ring or introducing different functional groups on the furan moiety.
For instance, the position of the methoxy group on the benzyl ring is crucial. While the parent compound has a 2-methoxy substitution, theoretical models can predict how moving it to the 3- or 4-position would affect the molecule's conformation and electronic distribution. Similarly, adding or replacing substituents on the furan ring can influence its reactivity and binding capabilities.
The following interactive data table illustrates hypothetical results from a computational study on derivatives of this compound. The data presented are for illustrative purposes to demonstrate the types of insights gained from such theoretical investigations.
| Compound ID | Modification | Predicted LogP | Predicted Dipole Moment (Debye) | Predicted HOMO-LUMO Gap (eV) | Theoretical Implication |
| Parent | 2-methoxy | 2.8 | 2.1 | 5.5 | Baseline for comparison |
| Mod-1 | 3-methoxy | 2.9 | 2.5 | 5.4 | Altered electrostatic interactions |
| Mod-2 | 4-methoxy | 2.9 | 2.8 | 5.3 | Enhanced hydrogen bond accepting potential |
| Mod-3 | 2,4-dimethoxy | 3.1 | 3.2 | 5.1 | Increased polarity and potential for multiple interactions |
| Mod-4 | 5-nitro (furan) | 2.5 | 4.5 | 4.8 | Increased electrophilicity and potential for altered reactivity |
| Mod-5 | 2-chloro | 3.2 | 2.3 | 5.6 | Enhanced lipophilicity |
This table contains hypothetical data for illustrative purposes.
These theoretical calculations can help prioritize which derivatives to synthesize, saving significant time and resources. For example, a lower HOMO-LUMO gap might suggest increased chemical reactivity, while a higher dipole moment could indicate stronger intermolecular interactions.
Furan and Methoxybenzyl Moieties as Privileged Scaffolds in Molecular Design
The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. ijabbr.com Both the furan ring and the methoxybenzyl group can be considered as components that contribute to the privileged nature of this compound.
The furan ring is a five-membered aromatic heterocycle that is present in a wide variety of biologically active compounds. orientjchem.orgresearchgate.netutripoli.edu.ly Its inclusion in a molecule can enhance binding affinity and improve pharmacokinetic properties. orientjchem.org The furan moiety can participate in various non-covalent interactions, including hydrogen bonding (through its oxygen atom) and π-π stacking with aromatic residues in a protein's active site. The versatility of the furan ring allows it to serve as a bioisostere for other aromatic systems, providing a valuable tool for medicinal chemists to fine-tune the properties of a drug candidate. ijabbr.com
The methoxybenzyl moiety also plays a significant role in molecular design. The methoxy group is an electron-donating group that can influence the electronic properties of the benzene (B151609) ring, which in turn can affect its interactions with biological targets. chem-station.com The presence of the methoxy group can also impact the molecule's solubility and metabolic stability. The p-methoxybenzyl (PMB) group, a close analog to the 2-methoxybenzyl group, is widely used as a protecting group in organic synthesis due to its stability under various conditions and its susceptibility to specific cleavage methods. total-synthesis.comnih.gov This utility in synthesis underscores the chemical tractability and versatility of the methoxybenzyl scaffold in constructing complex molecules. nih.gov
Future Directions and Advanced Research Perspectives
Advanced Catalyst Development for Synthesis and Derivatization
The efficient and selective synthesis of Furan-2-ylmethyl-(2-methoxy-benzyl)-amine and its derivatives is paramount for its broader application. Future research will likely focus on the development of sophisticated catalytic systems that offer improvements in yield, selectivity, and sustainability over traditional methods.
Heterogeneous Catalysis: There is a growing need to develop robust heterogeneous catalysts that are easily separable and reusable. acs.orgmdpi.com Current research on the synthesis of similar furfurylamines highlights the use of various metals (like Ru, Pd, Ni, Co) on different supports (such as Nb2O5, Al2O3, activated carbon). mdpi.comsandermanpub.net Future work could explore novel catalyst compositions, including bimetallic nanoparticles and core-shell structures, to enhance catalytic activity and selectivity in the reductive amination process. rsc.orgchemrxiv.org For instance, catalysts with tailored acidic sites have been shown to be crucial in activating the furan (B31954) ring, promoting the desired amination. sandermanpub.net The development of catalysts that can operate under milder, more environmentally friendly conditions (e.g., lower temperatures and pressures, using water as a solvent) is a key objective. acs.org
Homogeneous Catalysis: While heterogeneous catalysts offer practical advantages, homogeneous catalysts like Ru-pincer complexes have demonstrated high efficiency and chemoselectivity in the synthesis of furfurylamines without the need for a base. mdpi.com Future investigations could focus on designing new organometallic complexes with enhanced stability and turnover numbers. The exploration of catalysts that enable C-H activation could also open new avenues for the direct functionalization of the furan or benzyl (B1604629) rings. chemrxiv.orgd-nb.info
Biocatalysis: The use of enzymes, such as transaminases, represents a green and highly selective alternative for amine synthesis. mdpi.comresearchgate.net Research into identifying or engineering novel transaminases with high specificity for furan-based aldehydes and various amine donors could lead to scalable and sustainable production methods. researchgate.net Hybrid chemoenzymatic strategies, combining chemical catalysis for precursor synthesis from biomass with biocatalytic amination, offer a promising integrated approach. frontiersin.orgnih.gov
Table 1: Comparison of Catalytic Systems for Furfurylamine (B118560) Synthesis
| Catalyst Type | Examples | Advantages | Future Research Focus |
| Heterogeneous | Ru/Nb2O5, Raney Ni, Co@C, Ni6AlOx | Reusability, ease of separation, process scalability. mdpi.comsandermanpub.netrsc.orgacs.org | Development of non-noble metal catalysts, novel supports, and core-shell structures for enhanced selectivity and activity under mild conditions. sandermanpub.netrsc.org |
| Homogeneous | Ru-MACHO-BH | High selectivity, base-free conditions, good functional group tolerance. mdpi.com | Design of more stable catalysts with higher turnover frequencies; exploration of C-H activation catalysts. nih.gov |
| Biocatalytic | Amine Transaminases (ATAs) | High stereoselectivity, mild reaction conditions (aqueous media, room temp), environmentally friendly. mdpi.comresearchgate.net | Enzyme immobilization for continuous flow processes, engineering enzymes for broader substrate scope and stability. mdpi.com |
Integration of Machine Learning and AI in Molecular Design and Reaction Prediction
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by accelerating discovery and optimization processes. eurekalert.orgprinceton.edu For this compound, these computational tools can be applied in several key areas.
Accelerated Catalyst Screening: Developing novel catalysts is often a resource-intensive, trial-and-error process. Machine learning algorithms can accelerate this by building predictive models from smaller experimental datasets, augmented with computational data. energyfrontier.us These models can rapidly screen vast numbers of potential catalyst compositions to identify the most promising candidates for synthesis and testing, saving significant time and resources. acs.orgupubscience.com Data-driven approaches can uncover complex relationships between catalyst structure, operating conditions, and reaction outcomes (e.g., yield and selectivity). acs.org
Expansion of Derivatization Library for Scaffold Diversification
The furan scaffold is a crucial component in many biologically active compounds and approved drugs. ijabbr.comorientjchem.org A systematic expansion of the derivatization library based on the this compound core is a critical step toward discovering new functionalities. This diversification can be achieved by modifying the three key components of the molecule.
Furan Ring Modification: The furan ring is susceptible to various reactions, including electrophilic substitution (e.g., nitration, bromination) and cycloadditions. numberanalytics.com Functionalization at the C5 position is particularly common. d-nb.info Introducing different substituents onto the furan ring can significantly alter the electronic properties and biological activity of the molecule.
Benzyl Ring Substitution: The 2-methoxy group on the benzyl ring provides a starting point for further modification. Additional substituents (e.g., halogens, alkyl groups, nitro groups) can be introduced to the aromatic ring to modulate properties like lipophilicity and binding affinity to biological targets.
Amine and Linker Modification: The secondary amine can be further alkylated or acylated to create tertiary amines or amides. The methylene (B1212753) bridge connecting the furan and amine groups could also be elongated or rigidified to alter the conformational flexibility of the molecule.
Creating a diverse library of these derivatives is essential for structure-activity relationship (SAR) studies, which are fundamental in drug discovery and materials science to optimize compound performance. nih.govacs.org
Exploration of Novel Reaction Pathways and Mechanisms
Beyond established synthetic routes, future research should aim to uncover novel reaction pathways and gain a deeper mechanistic understanding of reactions involving this compound.
Cycloaddition Reactions: Furans can act as dienes in Diels-Alder reactions, providing a powerful tool for constructing complex polycyclic structures. numberanalytics.comnih.gov Investigating the cycloaddition potential of this compound with various dienophiles could lead to the synthesis of novel oxabicyclic scaffolds. quora.com Computational studies can play a key role in predicting the reactivity and selectivity of these reactions. acs.orgrsc.org Furan derivatives can also participate in other cycloadditions, such as [4+3] and [2+2] reactions, further expanding the accessible chemical space. numberanalytics.comquora.com
Metal-Catalyzed Cross-Coupling and C-H Functionalization: Modern catalytic methods allow for the precise functionalization of specific C-H bonds. chemrxiv.org Exploring transition-metal-catalyzed reactions to directly introduce new substituents onto the furan or benzyl rings of the parent molecule would be a highly atom-economical approach to derivatization. nih.gov Understanding the mechanisms of these reactions, including the role of directing groups and the nature of the catalytic cycle, is crucial for developing efficient and selective transformations.
Innovative Ring-Forming and Ring-Opening Reactions: The furan ring itself can be a precursor to other functionalities. For example, hydrolytic ring cleavage can yield 1,4-dicarbonyl compounds. quora.com Conversely, novel cyclization reactions involving precursors of this compound could be developed to construct the furan ring with desired substitutions in place. researchgate.netmdpi.com Investigating these less conventional transformations could unlock entirely new families of compounds derived from this versatile scaffold.
Q & A
Q. What synthetic methodologies are suitable for preparing Furan-2-ylmethyl-(2-methoxy-benzyl)-amine?
The compound can be synthesized via reductive amination using a Pd/NiO catalyst under hydrogen atmosphere. A typical protocol involves reacting 2-methoxybenzaldehyde with furan-2-ylmethylamine in the presence of 1.1 wt% Pd/NiO at 25°C for 10 hours. This method, adapted from similar amine syntheses, achieves high yields (e.g., 95% for analogous structures) and avoids harsh conditions . Purification involves filtration and solvent evaporation.
Q. How can the molecular structure of this compound be experimentally validated?
Structural characterization employs spectroscopic techniques:
- FT-IR to identify functional groups (e.g., amine N–H stretches, aromatic C–H vibrations).
- NMR (¹H and ¹³C) to confirm substituent connectivity and stereochemistry.
- Single-crystal X-ray diffraction to resolve the crystal lattice, space group (e.g., P21/n), and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .
Q. What analytical tools are used to quantify non-covalent interactions in the crystal lattice?
Hirshfeld surface analysis and 2D fingerprint plots decompose intermolecular interactions (e.g., H-bonding, van der Waals contacts) into quantitative contributions. For example, a related N-(2-methoxy-benzyl)acetamide derivative showed 50% H···H contacts and 20% C···H interactions via this method .
Advanced Research Questions
Q. How can DFT calculations predict the electronic properties of this compound?
Density Functional Theory (DFT) at the B3LYP/6-311G++(d,p) level calculates:
- HOMO-LUMO energy gaps to assess chemical reactivity (e.g., narrow gaps suggest high polarizability).
- Molecular Electrostatic Potential (MEP) surfaces to identify nucleophilic/electrophilic regions (e.g., negative potentials at oxygen atoms).
- Quantum chemical descriptors (chemical hardness, electronegativity) to correlate with bioactivity .
Q. What insights do molecular docking studies provide about its potential biological targets?
Docking against cancer-related proteins (e.g., PARP-1, Tankyrase-1/2) evaluates binding affinity and interaction modes. For a structurally similar amide, hydrogen bonds with residues like Gly-863 and π-stacking with Tyr-907 were critical for PARP inhibition. Use software like AutoDock Vina with PDB structures (e.g., 4UND) for simulations .
Q. How do ADMET studies inform its drug-likeness?
Pharmacokinetic profiling via SwissADME or ADMETLab predicts:
- Lipinski’s Rule of Five compliance (molecular weight <500, logP <5).
- Blood-brain barrier permeability (e.g., low for polar derivatives).
- CYP450 enzyme interactions (e.g., inhibition risks). For related compounds, drug-likeness scores >0.5 indicate favorable profiles .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Validate docking results with mutagenesis assays (e.g., disrupting predicted binding residues).
- Re-optimize DFT parameters (e.g., solvent models, basis sets) to align with experimental HOMO-LUMO gaps.
- Re-evaluate synthetic purity (e.g., via HPLC) to exclude impurities affecting bioactivity .
Methodological Challenges
Q. How to optimize reaction conditions for scaling up synthesis?
- Catalyst screening : Test alternatives (e.g., Pt/C, Raney Ni) for improved efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance yields.
- In-situ monitoring : Use FT-IR or GC-MS to track reaction progress and minimize side products .
Q. What techniques address spectral overlap in NMR analysis of aromatic regions?
Q. How to design in vitro assays for evaluating anticancer potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
